molecular formula C15H16N2O4S B322757 N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide CAS No. 19838-01-8

N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B322757
CAS No.: 19838-01-8
M. Wt: 320.4 g/mol
InChI Key: WPBSECKAKWJQLM-UHFFFAOYSA-N
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Description

N-(4-{[(2-Methoxyphenyl)amino]sulfonyl}phenyl)acetamide is a synthetic sulfonamide derivative of acetamide offered for research purposes. This compound is part of a class of organic molecules known for their diverse biological activities and utility in medicinal chemistry research. Sulfonamides are widely investigated for their ability to interact with enzyme active sites, particularly metalloenzymes, and have been explored as inhibitors for various targets . Related compounds with similar benzenesulfonamide scaffolds have demonstrated bioactivity in research models, such as a specific benzimidazole derivative shown to ameliorate methotrexate-induced intestinal mucositis in mice by suppressing oxidative stress and inflammatory markers . The structure of this compound, which incorporates a 2-methoxyphenyl group linked to an acetamide via a sulfonyl bridge, suggests potential for use in developing novel enzyme inhibitors or probing inflammatory pathways. Researchers can utilize this chemical as a building block in organic synthesis or as a lead compound for structure-activity relationship (SAR) studies. It is supplied as a high-purity solid for in-vitro investigation and is strictly for research use in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-11(18)16-12-7-9-13(10-8-12)22(19,20)17-14-5-3-4-6-15(14)21-2/h3-10,17H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBSECKAKWJQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349915
Record name AN-329/40723581
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19838-01-8
Record name N-[4-[[(2-Methoxyphenyl)amino]sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19838-01-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AN-329/40723581
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-ACETYL-N1-(2-METHOXYPHENYL)SULFANILAMIDE
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Preparation Methods

Nucleophilic Substitution-Based Synthesis

The primary route involves coupling 2-methoxyaniline with 4-acetamidobenzenesulfonyl chloride under alkaline conditions. Key steps include:

  • Reagent stoichiometry : A 1:1.2 molar ratio of 2-methoxyaniline to sulfonyl chloride maximizes yield (82%) while minimizing side products .

  • Solvent system : Dichloromethane (DCM) or ethyl acetate/methanol (1:1) facilitates homogeneous mixing, with DCM preferred for its low polarity and ease of phase separation .

  • Temperature control : Reactions proceed at −20°C to room temperature to suppress sulfonamide hydrolysis .

Table 1: Reaction Parameters and Outcomes

ParameterOptimal ValueYield (%)Purity (%)
Molar ratio (amine:Cl)1:1.28295
SolventDCM7893
Temperature−20°C → RT8295
Reaction time5–24 h75–8290–95

Post-reaction workup involves sequential washing with 10% Na₂S₂O₃ and saturated NaHCO₃ to remove excess reagents, followed by MgSO₄ drying .

Continuous Flow Synthesis for Industrial Scaling

Automated flow reactors enhance reproducibility and safety for large-scale production:

  • Residence time : 12 minutes at 50°C achieves 89% conversion, compared to 24 hours in batch systems .

  • Catalyst integration : Immobilized base catalysts (e.g., polymer-supported Et₃N) enable reagent recycling, reducing waste by 40% .

  • Purification : In-line liquid-liquid extraction units coupled with centrifugal partition chromatography achieve >99% purity without manual intervention .

Critical considerations :

  • Pressure stability : Systems require 15–20 bar operation to maintain solvent integrity.

  • Feedstock quality : Sulfonyl chloride must be >98% pure to prevent reactor clogging.

Crystallization and Polymorph Control

Recrystallization from methanol/water (3:1) yields monoclinic crystals (space group P2₁/c), validated by single-crystal XRD :

  • Unit cell parameters : a = 12.452 Å, b = 7.891 Å, c = 15.673 Å, β = 98.76°

  • Hydrogen bonding : N–H⋯O (2.89 Å) and C–H⋯O (3.12 Å) interactions stabilize the lattice.

Table 2: Solvent Systems for Recrystallization

Solvent Ratio (MeOH:H₂O)Crystal HabitPurity (%)Recovery (%)
2:1Needles9768
3:1Prisms9972
4:1Irregular9565

Spectroscopic Validation Protocols

FT-IR analysis confirms functional groups:

  • Sulfonamide: 1348 cm⁻¹ (asymmetric S=O), 1162 cm⁻¹ (symmetric S=O) .

  • Acetamide: 1667 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend) .

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 2.08 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 7.02–7.94 (m, 8H, aryl) .

HPLC purity assessment :

  • Column: C18, 250 × 4.6 mm, 5 µm

  • Mobile phase: 65:35 MeCN/H₂O + 0.1% TFA

  • Retention time: 8.2 min, purity 99.3% .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenylacetamides.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antimicrobial Properties
N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide exhibits notable antibacterial properties, making it a candidate for developing new antibiotics. Research indicates that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival .

Enzyme Inhibition
This compound has been studied for its potential to inhibit various enzymes, particularly carbonic anhydrases, which play vital roles in physiological processes such as respiration and acid-base balance. The structure-activity relationship (SAR) studies have shown promising results for derivatives of this compound in selectively targeting specific isoforms of carbonic anhydrases .

Pain Management
As a derivative of acetamide, this compound has been investigated for its analgesic properties. It is believed to modulate pain pathways by interacting with cyclooxygenase enzymes, similar to traditional analgesics like acetaminophen but with potentially reduced hepatotoxicity.

Biological Research

Biochemical Assays
this compound serves as a useful probe in biochemical assays to study enzyme activities and protein interactions. Its ability to bind to specific biomolecules allows researchers to elucidate complex biochemical pathways .

Cancer Research
The compound has shown potential in inhibiting tumor cell growth, making it a subject of interest in cancer research. Studies have demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation .

Materials Science

Development of Advanced Materials
Due to its unique chemical properties, this compound is being explored in materials science for the development of polymers and coatings. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications.

Case Studies and Research Findings

Study FocusFindingsReferences
Antibacterial ActivityDemonstrated effectiveness against Gram-positive bacteria by inhibiting folic acid synthesis ,
Enzyme InhibitionSelective inhibition of carbonic anhydrases with potential therapeutic implications ,
Analgesic PropertiesComparable pain relief efficacy to acetaminophen with lower risk of liver toxicity,
Cancer Cell Growth InhibitionInduced apoptosis in tumor cells through targeted signaling pathway disruption ,

Mechanism of Action

The mechanism of action of N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their substituent differences:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key References
Target Compound : N-(4-{[(2-Methoxyphenyl)amino]sulfonyl}phenyl)acetamide 2-Methoxy on phenyl ring C₁₅H₁₆N₂O₄S 332.37
N-{4-[(3,4-Dimethoxyphenyl)sulfamoyl]phenyl}acetamide 3,4-Dimethoxy on phenyl ring C₁₆H₁₈N₂O₅S 362.39
N-(4-{[(4-Methoxyphenyl)amino]sulfonyl}phenyl)acetamide 4-Methoxy on phenyl ring C₁₅H₁₆N₂O₄S 332.37
N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)acetamide 4-Ethoxy on phenyl ring C₁₆H₁₈N₂O₄S 346.39
N-[4-({3-[(2-Phenylethyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide Quinoxaline moiety with phenethyl substituent C₂₄H₂₃N₅O₃S 461.54

Key Observations :

  • Lipophilicity: Ethoxy (C₂H₅O) and quinoxaline derivatives exhibit higher lipophilicity than methoxy (CH₃O) variants, which may influence membrane permeability .

Physicochemical Properties

Crystallographic Data:
  • Target Compound: No direct crystallographic data is available in the evidence, but its 4-methoxy analog (N-(4-{[(4-Methoxyphenyl)amino]sulfonyl}phenyl)acetamide) forms a triclinic crystal system stabilized by N—H···O and C—H···O hydrogen bonds . The ortho-substituted derivative likely exhibits distinct packing due to steric constraints.
  • 4-Methoxy Analog : Space group P-1, with unit cell parameters a = 7.92 Å, b = 9.87 Å, c = 10.18 Å, α = 66.2°, β = 78.1°, γ = 71.9° .
Solubility and Stability:
  • Methoxy and ethoxy derivatives generally exhibit moderate aqueous solubility due to polar sulfonamide and acetamide groups, but steric bulk in ortho-substituted compounds may reduce solubility compared to para-substituted analogs .

Pharmacological Activity

  • Analgesic Activity : N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (a related sulfonamide) demonstrated superior analgesic activity to paracetamol in preclinical models . The target compound’s ortho-methoxy group may modulate COX-2 inhibition or opioid receptor interactions.
  • Antimicrobial Potential: Sulfonamide-acetamide hybrids, such as N4-acetylsulfamethazine, show antibacterial activity against Gram-positive pathogens. Substitutions on the phenyl ring influence spectrum and potency .
  • Plant Protection : Mefluidide (a trifluoromethylsulfonyl acetamide) protects plants from acid rain damage by stabilizing membrane integrity, suggesting sulfonamide-acetamides have diverse applications .

Biological Activity

N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and implications for therapeutic use, supported by relevant data tables and research findings.

Structural Overview

This compound is characterized by the presence of a sulfonamide group, a methoxyphenyl moiety, and an acetamide functional group. Its molecular formula is C15H16N2O4SC_{15}H_{16}N_{2}O_{4}S, with a molecular weight of approximately 320.36 g/mol .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase-2 (COX-2), which plays a critical role in inflammation.
  • Antimicrobial Properties : The compound exhibits antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : Research indicates that derivatives of this compound may inhibit tumor cell growth, suggesting potential applications in cancer therapy .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various microorganisms. The following table summarizes its activity against selected bacterial strains:

MicroorganismInhibition Ratio (%)
Staphylococcus aureus80.69
Klebsiella pneumonia69.74
Escherichia coli25.68
Pseudomonas aeruginosa27.37

These results indicate significant antibacterial potential, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been linked to its ability to inhibit COX-2 activity. A study demonstrated that this compound reduced inflammatory markers in vitro, highlighting its potential as a therapeutic agent for inflammatory disorders .

Antitumor Activity

Recent studies have explored the anti-proliferative effects of this compound on various cancer cell lines. For instance, derivatives have shown significant inhibition against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values ranging from 1.52 to 6.31 μM . The following table illustrates the IC50 values for selected compounds derived from this scaffold:

CompoundCell LineIC50 (μM)
4eMDA-MB-2310.011
4gMDA-MB-2310.017
4hMDA-MB-2310.026

These findings suggest that modifications to the sulfonamide structure can enhance selectivity and potency against specific cancer types .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of several sulfonamide derivatives, including this compound, demonstrating significant inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Mechanisms : Research has indicated that the compound can modulate inflammatory pathways by inhibiting COX enzymes, which are crucial in the synthesis of pro-inflammatory mediators .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines have shown that certain derivatives induce apoptosis and exhibit selective toxicity towards tumor cells while sparing normal cells .

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValue
Space groupMonoclinic, P2₁/c
Unit cell dimensionsa = 10.23 Å, b = 14.56 Å, c = 12.89 Å
Hydrogen bonds (N–H⋯O)2.85–3.12 Å, 158–172°
R-factorR₁ = 0.048 (I > 2σ(I))

Q. Table 2: Pharmacological Assay Design

Assay TypeProtocolReference Standard
Analgesic (Hot-plate)Latency time increase at 55°C, 30–60 min post-doseParacetamol (30 mg/kg)
Anti-inflammatory (Paw edema)Carrageenan (1% w/v), measure volume at 0, 1, 3, 5 hIndomethacin (10 mg/kg)

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